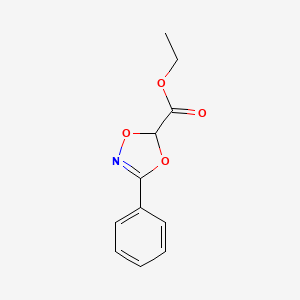

3-苯基-1,4,2-二噁唑-5-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate, also known as EDDC, is a chemical compound used in scientific research. This compound has gained attention for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. In

科学研究应用

- Researchers have explored the antiviral potential of indole derivatives, which include dioxazolones. Specifically, ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate has been investigated as an antiviral agent against influenza A and Coxsackie B4 viruses . Its inhibitory activity against influenza A and high selectivity index make it a promising candidate.

- Dioxazolones have been studied for their antitubercular properties. In particular, ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate derivatives exhibited in vitro activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) . These findings highlight its potential in combating tuberculosis.

- The ease of synthesizing dioxazolones and their formation of CO2 gas as the sole byproduct have led to the development of interesting reactions. These reactions produce N-aryl amides, oxazoles, and lactams, which are bioactive nitrogen-containing compounds . Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate plays a role in these synthetic pathways.

- Dioxazolones serve as convenient acyl nitrene transfer reagents in homogeneous transition-metal catalysis. They activate at relatively low temperatures and participate in amidation reactions. Metal nitrenoids formed from dioxazolones react in a concerted fashion, leading to the synthesis of N-aryl amides and other functional groups .

- Due to mild reaction conditions, stereo- and enantioselective reactions involving dioxazolones are possible. These reactions are valuable for creating chiral nitrogen-containing compounds, including pharmaceutical intermediates .

- In a different context, 3-phenyl-1,4,2-dioxazole-5-one (PDO) , a related compound, has been investigated for improving the lifespan of lithium-ion batteries. It was found that 1% of PDO significantly enhances battery performance .

Antiviral Activity

Antitubercular Activity

Bioactive Nitrogen-Containing Compounds

Transition-Metal Catalysis

Stereo- and Enantioselective Reactions

Lithium-Ion Battery Lifespan Enhancement

安全和危害

The safety information for Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

属性

IUPAC Name |

ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-14-10(13)11-15-9(12-16-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSNSCBMVRAXBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1OC(=NO1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3011690.png)

![(E)-1,1,1-trifluoro-4-{4-[3-(trifluoromethyl)phenyl]piperazino}-3-buten-2-one](/img/structure/B3011691.png)

![{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine](/img/structure/B3011696.png)

![2-benzyl-5-[(2-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3011698.png)

![Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]-methylamino]pyrrolidine-1-carboxylate](/img/structure/B3011701.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3011706.png)

![(E)-4-(Dimethylamino)-N-[(2-methylphenyl)methyl]-N-(pyridin-3-ylmethyl)but-2-enamide](/img/structure/B3011707.png)

![[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B3011709.png)

![Methyl 2-amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3011710.png)

![8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011711.png)